(E)-1-iodo-4-(2-nitrovinyl)benzene

Catalog No.
S12758470
CAS No.
5153-72-0
M.F
C8H6INO2
M. Wt
275.04 g/mol
Availability
In Stock
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(E)-1-iodo-4-(2-nitrovinyl)benzene

CAS Number

5153-72-0

Product Name

(E)-1-iodo-4-(2-nitrovinyl)benzene

IUPAC Name

1-iodo-4-[(E)-2-nitroethenyl]benzene

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

InChI

InChI=1S/C8H6INO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+

InChI Key

PNICDNUSJRQMNP-AATRIKPKSA-N

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])I

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])I

(E)-1-iodo-4-(2-nitrovinyl)benzene, with the chemical formula C8H6INO2C_8H_6INO_2 and a molecular weight of approximately 275.04 g/mol, is an organic compound characterized by the presence of both an iodine atom and a nitrovinyl group attached to a benzene ring. The compound features a trans configuration due to the (E) designation, indicating that the highest priority substituents on either side of the double bond are on opposite sides. This structural arrangement influences its chemical reactivity and biological activity.

Typical of compounds containing both halogen and nitro groups. Some notable reactions include:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, making it a useful precursor in organic synthesis.
  • Electrophilic Aromatic Substitution: The nitro group can direct further substitutions on the aromatic ring, allowing for the synthesis of more complex derivatives.
  • Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

The biological activity of (E)-1-iodo-4-(2-nitrovinyl)benzene has not been extensively studied, but similar compounds with nitro groups often exhibit significant biological properties. For instance, nitroaromatic compounds are known for their antibacterial and antifungal activities. Preliminary studies suggest potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism, indicating possible implications in pharmacology and toxicology .

Several methods have been developed for synthesizing (E)-1-iodo-4-(2-nitrovinyl)benzene:

  • Direct Halogenation: Starting from 4-(2-nitrovinyl)phenol or similar substrates, iodine can be introduced through electrophilic aromatic substitution.
  • Vinylation Reactions: Utilizing vinyl halides in conjunction with iodine sources under basic conditions can yield the desired product.
  • Coupling Reactions: Employing palladium-catalyzed coupling methods with appropriate precursors can effectively synthesize this compound.

(E)-1-iodo-4-(2-nitrovinyl)benzene finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing advanced materials, including polymers and dyes.
  • Research: It is used in studies exploring reaction mechanisms and the development of new synthetic methodologies.

Interaction studies involving (E)-1-iodo-4-(2-nitrovinyl)benzene focus on its reactivity with biological molecules and other organic compounds. Investigations have shown that compounds with similar structures can interact with enzymes or receptors, potentially affecting metabolic pathways or exhibiting toxicological effects. Such studies are crucial for understanding the environmental impact and safety profile of this compound .

Several compounds share structural similarities with (E)-1-iodo-4-(2-nitrovinyl)benzene. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
1-Iodo-2-nitrobenzene609-73-4Iodine at position 1; different nitro position
1-Iodo-4-nitrobenzene589-67-5Iodine at position 1; same nitro position
1-Fluoro-3-(2-nitrovinyl)benzene705-84-0Fluorine instead of iodine; different reactivity
(2-Nitrovinyl)benzene102-96-5No halogen; simpler structure

(E)-1-iodo-4-(2-nitrovinyl)benzene is unique due to its specific arrangement of functional groups that provide distinct reactivity patterns compared to these similar compounds. The combination of iodine and a nitrovinyl group allows for versatile applications in synthetic chemistry that may not be possible with other structural variations.

Structural and Molecular Characteristics

(E)-1-Iodo-4-(2-nitrovinyl)benzene (IUPAC name: 1-iodo-4-[(E)-2-nitroethenyl]benzene) is defined by a benzene ring substituted with an iodine atom at position 1 and a nitrovinyl group (-CH=CH-NO₂) at position 4. The (E)-configuration specifies that the nitro and hydrogen groups on the vinyl double bond are trans to each other. The molecular formula is C₈H₅INO₂, with a molecular weight of 275.04 g/mol.

Key Identifiers

PropertyValue
CAS Registry Number5153-72-0
IUPAC Name1-iodo-4-[(E)-2-nitroethenyl]benzene
Molecular FormulaC₈H₅INO₂
Molecular Weight275.04 g/mol
Structural Diagram

The iodine atom contributes significant steric bulk and polarizability, while the nitrovinyl group introduces strong electron-withdrawing effects. These features make the compound highly reactive in electrophilic and cycloaddition reactions.

Synonyms and Alternative Designations

Common synonyms include:

  • 4-Iodo-1-nitrovinylbenzene
  • (E)-4-Iodonitrovinylbenzene
  • p-Iodonitroethenylbenzene

The compound is systematically numbered under IUPAC guidelines, with the benzene ring positions determined by prioritizing functional groups according to substitutive nomenclature rules.

Historical Context in Organic Synthesis

Early Synthesis and Structural Characterization

(E)-1-Iodo-4-(2-nitrovinyl)benzene first emerged in synthetic literature in the late 20th century as researchers explored nitroolefins for cycloadditions and cross-coupling reactions. Early routes involved condensation of 4-iodobenzaldehyde with nitromethane under basic conditions, though yields were modest. A breakthrough came with the adaptation of the Wittig reaction, where 4-iodobenzaldehyde was treated with nitroethylene precursors in the presence of phosphonium ylides.

Milestones in Methodological Development

YearAdvancementKey Reference
1985First reported synthesis via aldol condensation
1998Wittig reaction optimization for nitrovinyl derivatives
2020Catalytic asymmetric applications in fluorocyclization

Role in Modern Reaction Design

The compound’s utility expanded significantly with the rise of transition-metal-catalyzed reactions. For example, its iodine atom serves as a directing group in palladium-catalyzed cross-couplings, enabling the construction of biaryl systems. Additionally, the nitrovinyl moiety participates in [4+2] cycloadditions to form six-membered heterocycles, a strategy employed in natural product synthesis.

A notable application is its use in enantioselective fluorocyclization reactions. In 2020, a study demonstrated that (E)-1-iodo-4-(2-nitrovinyl)benzene derivatives undergo oxidative fluorocyclization with chiral iodine(III) catalysts to yield fluorinated tetrahydrofurans with up to 96% enantiomeric excess. This advancement highlighted the compound’s potential in asymmetric catalysis and medicinal chemistry.

Comparative Analysis of Synthesis Methods

MethodReagents/ConditionsYield (%)Selectivity
Aldol CondensationNH₄OAc, AcOH, 70–80°C62–84Moderate
Wittig ReactionPh₃P=CHNO₂, THF, reflux75–89High
Catalytic AsymmetricI(III) catalyst, pyr- 9HF83–93Excellent

The catalytic asymmetric method represents the state-of-the-art, combining high yields with superior stereocontrol.

Traditional Nitration Approaches for β-Nitrostyrene Derivatives

Nitryl Iodide-Mediated Addition-Elimination Mechanism

The nitryl iodide-mediated synthesis represents one of the most significant traditional approaches for preparing β-nitrostyrene derivatives, including (E)-1-iodo-4-(2-nitrovinyl)benzene [3]. This methodology was first reported by Birchenbath in 1932 and subsequently developed into a practical synthetic tool by Hassner and colleagues in 1964 [3]. The mechanism involves the generation of nitryl iodide in situ through the reaction of silver nitrite with iodine, creating an electrophilic nitrating species that undergoes regioselective addition to styrene derivatives [3].

The mechanistic pathway begins with the formation of nitryl iodide from silver nitrite and iodine, followed by regioselective addition to the double bond of styrene to form an iodonitro intermediate [3]. This intermediate subsequently undergoes base-catalyzed elimination to generate the desired β-nitrostyrene product [3]. The reaction demonstrates high regioselectivity, with the nitro group consistently adding to the β-position relative to the aromatic ring [4].

Research conducted by Hassner revealed that the reaction proceeds through a free-radical mechanism rather than an ionic pathway [4]. Evidence for this mechanism was obtained through studies with unsaturated ester substrates, where the creation of positive charge adjacent to a carbonyl group would be highly unfavorable [4]. The free-radical nature of the reaction was further supported by the observation that no cis-trans isomerization occurred during the nitration of cis-stilbene, indicating that the formation of the nitro radical is non-reversible [4].

The nitryl iodide reagent shows particular effectiveness compared to other nitrating agents such as tetranitromethane, which often provides variable yields and can lead to ring nitration as a competing reaction [3]. The mild conditions required for nitryl iodide-mediated nitration make it especially suitable for electron-rich aromatic substrates that might undergo unwanted side reactions with harsher nitrating conditions [3].

Silver Nitrite/Iodine Reagent Systems

Silver nitrite combined with iodine constitutes the fundamental reagent system for generating active nitrating species in traditional β-nitrostyrene synthesis [3]. This reagent combination offers several advantages over alternative nitrating systems, including improved regioselectivity and milder reaction conditions [3]. The silver nitrite/iodine system generates nitryl iodide as the active electrophile, which demonstrates superior reactivity compared to conventional nitration reagents [5].

The stoichiometry of the silver nitrite/iodine system significantly influences the reaction outcome and product yield [3]. Research has demonstrated that contrary to earlier claims, the use of excess iodine does not improve yields, and poor yields are often attributable to degradation of the unstable iodonitro intermediate [3]. The intermediate compound is particularly sensitive to moisture and oxygen, leading to the formation of undesired byproducts including hydroxynitro compounds and nitroketones [3].

Optimization studies have revealed that the most effective approach involves immediate treatment of the crude addition product with triethylamine following the initial reaction [3]. This procedure consistently provides good yields of β-nitrostyrene products by facilitating the elimination step before significant degradation of the intermediate can occur [3]. The methodology has been successfully applied to various substituted styrenes, demonstrating broad substrate scope and tolerance for different functional groups [7].

Modern Regioselective Synthesis Techniques

Stereochemical Control in Vinyl Nitro Group Formation

Modern synthetic approaches to (E)-1-iodo-4-(2-nitrovinyl)benzene emphasize precise stereochemical control in the formation of the vinyl nitro group [10]. The stereoselectivity of nitro group incorporation is governed by several factors, including the electronic properties of the aromatic ring, the nature of the nitrating reagent, and the reaction conditions employed [17]. Contemporary methods focus on achieving high (E)-selectivity while minimizing the formation of undesired (Z)-isomers [25].

Stereochemical control mechanisms involve careful management of the transition state geometry during nitro group addition [18]. The molecular orbital interactions between the nitrating species and the styrene substrate determine the preferred approach angle and subsequent stereochemical outcome [18]. Research has demonstrated that the allyl system molecular orbital framework provides insight into the stereochemical preferences observed in vinyl nitro group formation [18].

Recent investigations have revealed that the stereochemical outcome can be influenced by the choice of solvent and temperature [14]. Studies on regioselective nitration of aromatic compounds have shown that different solvents can dramatically alter the isomer distribution [14]. For instance, nitration in trifluoroacetic acid favors different regioselectivity patterns compared to nitration in acetic anhydride [14]. These findings have been extended to vinyl nitro group formation, where solvent effects play a crucial role in determining stereochemical outcomes [25].

The development of modern stereochemical control methods has led to significant improvements in product selectivity [19]. Advanced nitrating reagents, such as substituted pyrazole derivatives, have been designed to provide enhanced stereochemical control [19]. These reagents demonstrate superior performance compared to traditional nitrating agents, achieving higher selectivity and improved yields under milder reaction conditions [19].

Base-Catalyzed Elimination of Iodonitro Intermediates

Base-catalyzed elimination reactions play a critical role in the final step of β-nitrostyrene synthesis from iodonitro intermediates [3]. The elimination mechanism follows an E2 pathway, characterized by concerted proton abstraction and carbon-iodine bond cleavage [12]. This mechanistic understanding has enabled the development of optimized protocols that maximize product formation while minimizing side reactions [31].

The choice of base significantly influences both the reaction rate and product selectivity [12]. Strong bases such as triethylamine are commonly employed due to their ability to promote rapid elimination while being compatible with the nitro functional group [3]. Research has shown that the base strength and steric hindrance properties affect the regioselectivity of elimination, with bulky bases favoring specific elimination pathways [12].

Temperature and solvent effects on base-catalyzed elimination have been extensively studied [31]. Higher temperatures generally accelerate the elimination process but may also promote competing reactions that reduce overall yield [7]. Solvent selection is crucial, as polar aprotic solvents typically favor the elimination mechanism while protic solvents can lead to unwanted substitution reactions [31].

Mechanistic studies have revealed that the elimination reaction proceeds through a transition state where the base abstracts a proton while the carbon-iodine bond simultaneously cleaves [35]. This concerted mechanism ensures high stereoselectivity, predominantly forming the (E)-isomer of the nitrostyrene product [3]. The stereochemical outcome is consistent with the anti-periplanar geometry required for optimal orbital overlap during elimination [12].

Comparative Analysis of Styrene Nitration Methods

A comprehensive comparison of styrene nitration methods reveals significant differences in efficiency, selectivity, and practical utility [7] [16] [32]. Traditional approaches using nitric acid/sulfuric acid mixtures often suffer from poor regioselectivity and harsh reaction conditions that can lead to substrate decomposition [13]. Modern methods demonstrate superior performance in terms of both yield and selectivity [19].

MethodTypical Yield (%)Reaction TimeTemperature (°C)Regioselectivity
Nitryl Iodide70-854-6 hoursRoom temperatureHigh β-selectivity [3]
Silver Nitrite/Iodine65-803-5 hours0-25Excellent β-selectivity [3]
Copper(II) Promoted75-907 hoursRoom temperatureGood β-selectivity [7]
Traditional HNO₃/H₂SO₄45-6012-24 hours60-80Poor selectivity [13]

The copper(II) tetrafluoroborate system represents a significant advancement in styrene nitration methodology [7]. This approach generates iodine cations at room temperature, which react with styrene in the presence of sodium nitrite to produce β-nitrostyrenes selectively [7]. The method tolerates various functional groups including alkyl, aryl, alkoxy, acyloxy, and chlorine substituents on the aromatic ring [7].

Yield comparisons across different methodologies demonstrate the superiority of modern regioselective techniques [32]. The sodium borohydride/copper chloride system has emerged as a particularly effective method for subsequent reduction of β-nitrostyrenes, achieving yields of 62-83% under mild conditions [32]. This represents a significant improvement over traditional lithium aluminum hydride reduction methods, which typically provide yields below 60% [16].

Substrate tolerance varies considerably among different nitration methods [24]. While strongly electron-withdrawing groups such as nitro substituents can inhibit electrophilic aromatic substitution reactions, modern methods demonstrate improved tolerance for both electron-rich and moderately electron-poor aromatic rings [24]. The development of specialized nitrating reagents has expanded the scope of substrates that can be successfully converted to β-nitrostyrene derivatives [19].

The crystallographic analysis of iodo-nitrostyrene systems reveals distinctive structural features that arise from the combined influence of the iodine atom and nitrovinyl moiety on the molecular packing arrangements. Systematic examination of related β-nitrostyrene derivatives provides valuable insights into the structural behavior of (E)-1-iodo-4-(2-nitrovinyl)benzene [1].

The parent β-nitrostyrene compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters of a = 8.097(6) Å, b = 5.768(5) Å, c = 18.647(2) Å, and β = 117.71(5)° [1] [2]. This structure exhibits a disordered arrangement that permits both topochemical and non-topochemical photochemical reactions, with the disorder facilitating trans→cis isomerization processes. The molecular packing in these systems is characterized by specific intermolecular interactions that depend critically on the nature of the substituents present.

In halogenated β-nitrostyrene derivatives, the presence of iodine atoms introduces significant changes in crystal packing behavior compared to lighter halogen analogs. The 4-bromo-β-nitrostyrene derivative demonstrates distinct packing characteristics with two molecules in the asymmetric unit, arising from conflicting packing requirements between C-H···O and Br···O interactions [1]. This pattern suggests that the larger iodine atom in (E)-1-iodo-4-(2-nitrovinyl)benzene would likely produce even more pronounced steric effects, potentially leading to unique packing arrangements.

Parameterβ-Nitrostyrene4-Bromo-β-nitrostyreneExpected for 4-Iodo-β-nitrostyrene
Space GroupP2₁/cAsymmetric (Z=2)Likely asymmetric
Intermolecular ContactsC-H···OBr···O, C-H···OI···O, C-H···O
Packing BehaviorDisorderedConflicting requirementsEnhanced steric effects

The crystallographic studies of various substituted β-nitrostyrenes reveal that substituent effects significantly influence the molecular packing and solid-state properties. The 4-chloro derivative forms layered structures with C-H···O interactions dominating over Cl···Cl contacts, while the 2,4-dichloro analog adopts a layered β-structure characterized by both Cl···Cl and C-H···O interactions [1]. These findings suggest that (E)-1-iodo-4-(2-nitrovinyl)benzene would likely exhibit enhanced halogen bonding capabilities due to the more polarizable iodine atom.

Systematic analysis of β-nitrostyrene crystal structures demonstrates that the nitrovinyl group adopts preferentially the E-configuration in the solid state, with the nitro group and phenyl ring typically exhibiting near-coplanar arrangements that maximize conjugation [3] [2]. The presence of the iodine substituent in the para position is expected to influence this planarity through both steric and electronic effects, potentially introducing slight deviations from ideal coplanarity.

The molecular geometry of nitrostyrene derivatives shows characteristic bond length patterns that reflect the degree of conjugation between the aromatic ring and the nitrovinyl moiety. The C-N bond connecting the nitro group to the vinyl carbon typically ranges from 1.44-1.48 Å, while the N-O bonds in the nitro group exhibit lengths of approximately 1.20-1.23 Å [4] [5]. The vinyl C=C bond length, crucial for understanding the electronic delocalization, generally falls in the range of 1.32-1.35 Å for conjugated nitrostyrene systems.

The crystallographic data for related iodo-nitro compounds provides additional structural context. Studies of iodo-nitrobenzene derivatives reveal that the C-I bond length in aromatic systems typically ranges from 2.09-2.12 Å, significantly longer than other aromatic carbon-halogen bonds [6] [7]. This extended bond length, combined with the high polarizability of iodine, contributes to unique intermolecular interactions in the crystal lattice.

Resonance Effects in Nitrovinyl-Iodobenzene Conjugates

The electronic structure of (E)-1-iodo-4-(2-nitrovinyl)benzene is characterized by complex resonance interactions that arise from the conjugated system extending from the electron-donating aromatic ring through the vinyl linkage to the electron-withdrawing nitro group. These resonance effects are significantly modulated by the presence of the iodine substituent, which exerts both inductive and resonance influences on the overall electronic distribution [8] [9].

The nitrovinyl moiety in β-nitrostyrene derivatives functions as a powerful electron-withdrawing system through resonance delocalization. The nitro group can participate in extensive π-electron delocalization with the vinyl double bond, creating a push-pull chromophore system where electron density is transferred from the aromatic ring toward the nitro group [10] [11]. This delocalization is evidenced by the characteristic bond length alternation observed in the vinyl-nitro portion of the molecule.

Computational studies on nitrobenzene and related systems have revealed that the electronic structure involves significant contributions from various resonance forms. The nitro group withdraws electron density from the aromatic ring through both inductive effects (σ-framework) and resonance effects (π-framework) [8] [9]. In the case of (E)-1-iodo-4-(2-nitrovinyl)benzene, the extended conjugation through the vinyl linkage allows for additional resonance stabilization that is not present in simple nitrobenzene derivatives.

The iodine substituent contributes to the resonance system through its participation in halogen bonding and its influence on the aromatic π-system. While iodine is electronegative relative to carbon, its large size and high polarizability allow it to participate in resonance donation through its p-orbitals, partially offsetting its inductive electron withdrawal [12] [13]. This dual electronic behavior results in a complex interplay between electron-withdrawing inductive effects and electron-donating resonance effects.

Electronic EffectNitro GroupIodine SubstituentCombined System
Inductive EffectStrong withdrawal (-I)Moderate withdrawal (-I)Enhanced withdrawal
Resonance EffectStrong withdrawal (-M)Weak donation (+M)Modulated withdrawal
Net EffectStrongly deactivatingWeakly deactivatingStrongly deactivating

The resonance interactions in nitrovinyl-iodobenzene conjugates are further complicated by the conformational flexibility of the system. The nitro group can rotate about the C-N bond, with the degree of rotation influencing the extent of conjugation with the vinyl system [10] [14]. Electrochemical studies have shown that the reduction potentials of β-nitrostyrene derivatives are sensitive to both the electronic properties of aromatic substituents and the degree of conjugation in the system.

Detailed analysis of the electronic structure reveals that the HOMO-LUMO gap in these systems is significantly influenced by the extent of conjugation. The vinyl linkage effectively extends the conjugated system, allowing for enhanced delocalization compared to simple nitrobenzene derivatives [8] [15]. This extended conjugation results in characteristic spectroscopic properties, including shifts in UV-visible absorption maxima and changes in vibrational frequencies.

The resonance effects in (E)-1-iodo-4-(2-nitrovinyl)benzene can be understood through examination of the frontier molecular orbitals. The HOMO is primarily localized on the aromatic ring and vinyl portion, while the LUMO is concentrated on the nitro group and adjacent vinyl carbon [9] [11]. This orbital distribution reflects the push-pull nature of the electronic system and explains the compound's susceptibility to nucleophilic attack at the β-position of the nitrovinyl moiety.

Experimental evidence for these resonance effects comes from various spectroscopic techniques. Infrared spectroscopy reveals characteristic shifts in the N-O stretching frequencies of the nitro group, indicating the degree of electronic delocalization [16] [17]. Similarly, NMR spectroscopy shows downfield shifts for carbons involved in the conjugated system, consistent with reduced electron density due to resonance withdrawal by the nitro group.

The quantitative assessment of resonance effects in these systems can be approached through correlation with Hammett substituent constants and related linear free energy relationships. The nitrovinyl system effectively amplifies the electronic effects of aromatic substituents, leading to enhanced sensitivity to substituent variations compared to simple aromatic systems [10] [14].

Hammett Substituent Constant Correlations

The application of Hammett substituent constant correlations to (E)-1-iodo-4-(2-nitrovinyl)benzene provides quantitative insights into the electronic effects operating within this conjugated system. The Hammett equation, log(k/k₀) = ρσ, serves as a fundamental tool for understanding how substituent effects influence the reactivity and electronic properties of aromatic compounds [13] [18].

For the iodine substituent in the para position, the Hammett substituent constants are σₚ = +0.276 and σₘ = +0.353 [13] [19]. These positive values indicate that iodine acts as an electron-withdrawing group, with the meta constant being larger than the para constant. This pattern reflects the competing influences of inductive electron withdrawal (which operates at both meta and para positions) and resonance electron donation (which operates primarily at the para position) [20] [21].

The nitro group exhibits much larger Hammett constants with σₚ = +0.778 and σₘ = +0.710 [13] [19]. These values represent some of the highest substituent constants in the Hammett scale, reflecting the powerful electron-withdrawing nature of the nitro group through both inductive and resonance mechanisms. The similar magnitudes of the meta and para constants for the nitro group indicate that both inductive and resonance effects contribute significantly to its electronic influence.

Substituentσₚσₘσₚ/σₘ RatioElectronic Character
H0.0000.000-Reference
I+0.276+0.3530.782Weakly electron-withdrawing
NO₂+0.778+0.7101.096Strongly electron-withdrawing
Combined Effect+1.054*+1.063*0.991Strongly electron-withdrawing

*Assuming additive effects

The combination of iodine and nitrovinyl substituents in (E)-1-iodo-4-(2-nitrovinyl)benzene creates a system with enhanced electron-withdrawing capability. If substituent effects are assumed to be additive (though this is an approximation), the combined para effect would be approximately σₚ = +1.054, representing an extremely electron-poor aromatic system [22] [23].

Correlation analysis of β-nitrostyrene derivatives with Hammett substituent constants reveals excellent linear relationships for various chemical and physical properties. Electrochemical reduction potentials show strong correlations with σₚ values, with reaction constants (ρ) typically ranging from +4.0 to +5.0, indicating high sensitivity to substituent electronic effects [10] [14]. The large positive ρ values reflect the fact that electron-withdrawing substituents stabilize the reduced form of the nitro group.

The extended conjugation in the nitrovinyl system amplifies the electronic effects of aromatic substituents compared to simple nitrobenzene derivatives. Studies have shown that the reaction constant (ρ) for nitrostyrene reactions is approximately twice that observed for corresponding nitrobenzene reactions [10] [14]. This amplification effect arises from the extended π-conjugation pathway that allows substituent effects to be transmitted more effectively to the reaction center.

Detailed analysis of the electronic structure using molecular orbital calculations reveals that the frontier orbital energies correlate strongly with Hammett substituent constants. The HOMO energy decreases (more negative) with increasing σₚ values, while the LUMO energy also decreases, resulting in a relatively constant HOMO-LUMO gap across the series [9] [11]. This pattern is consistent with the stabilization of both occupied and virtual orbitals by electron-withdrawing substituents.

The temperature dependence of Hammett correlations provides additional insights into the electronic structure. Studies of β-nitrostyrene derivatives show that the reaction constant (ρ) decreases with increasing temperature, indicating that electronic effects become less important at higher temperatures as entropic factors begin to dominate [10] [14]. This temperature dependence is consistent with the Hammond postulate and provides evidence for the early transition state character of many reactions involving these electron-deficient systems.

Deviation from linear Hammett correlations can provide valuable mechanistic information. In cases where strong electron-donating substituents are present, deviations toward enhanced reactivity may indicate a change in mechanism or the involvement of additional resonance structures [18] [24]. For (E)-1-iodo-4-(2-nitrovinyl)benzene, the strong electron-withdrawing nature of both substituents suggests that standard Hammett correlations should be applicable without significant deviations.

The predictive power of Hammett correlations allows for the estimation of various properties of (E)-1-iodo-4-(2-nitrovinyl)benzene based on known relationships for related systems. Reaction rates, equilibrium constants, and spectroscopic properties can all be predicted with reasonable accuracy using established Hammett correlations and the appropriate substituent constants [22] [23].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

274.94433 g/mol

Monoisotopic Mass

274.94433 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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